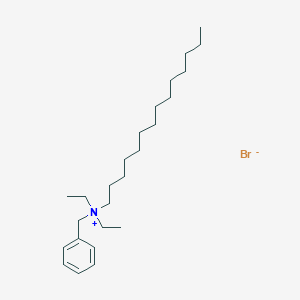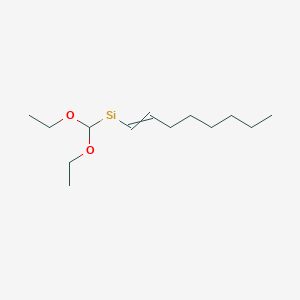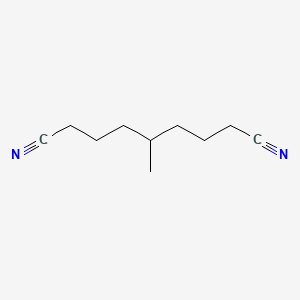
2-Butyl-5,6,6,7,7,8,8,8-octafluorooct-4-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Butyl-5,6,6,7,7,8,8,8-octafluorooct-4-enoic acid is a fluorinated organic compound It is characterized by the presence of multiple fluorine atoms, which impart unique chemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyl-5,6,6,7,7,8,8,8-octafluorooct-4-enoic acid typically involves the fluorination of a suitable precursor. One common method is the reaction of a butyl-substituted octenoic acid with a fluorinating agent such as sulfur tetrafluoride (SF4) or cobalt trifluoride (CoF3). The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorinating agents. The process requires stringent safety measures due to the hazardous nature of fluorine compounds. The final product is purified using techniques such as distillation or chromatography to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Butyl-5,6,6,7,7,8,8,8-octafluorooct-4-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorinated carboxylic acids.
Reduction: Reduction reactions can convert the double bond to a single bond, resulting in a saturated fluorinated acid.
Substitution: Fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or lithium aluminum hydride (LiAlH4).
Major Products Formed
Oxidation: Fluorinated carboxylic acids.
Reduction: Saturated fluorinated acids.
Substitution: Various substituted fluorinated compounds depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Butyl-5,6,6,7,7,8,8,8-octafluorooct-4-enoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex fluorinated molecules.
Biology: Investigated for its potential as a bioactive compound with unique properties due to fluorination.
Medicine: Explored for its potential use in drug development, particularly in designing fluorinated pharmaceuticals with enhanced stability and bioavailability.
Industry: Utilized in the production of specialized materials, such as fluorinated polymers and surfactants, which have applications in coatings, lubricants, and other high-performance materials.
Mecanismo De Acción
The mechanism of action of 2-Butyl-5,6,6,7,7,8,8,8-octafluorooct-4-enoic acid involves its interaction with molecular targets through its fluorinated moieties. The presence of multiple fluorine atoms can enhance the compound’s binding affinity to specific enzymes or receptors, potentially altering their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
2-Butyl-5,6,6,7,7,8,8,8-octafluorooctanoic acid: A saturated analog with similar fluorination but lacking the double bond.
2-Butyl-5,6,6,7,7,8,8,8-octafluorooct-4-yn-1-ol: An alkyne analog with a hydroxyl group.
Uniqueness
2-Butyl-5,6,6,7,7,8,8,8-octafluorooct-4-enoic acid is unique due to its specific fluorination pattern and the presence of a double bond. This combination imparts distinct chemical reactivity and potential applications compared to its analogs. The double bond allows for additional functionalization and reactivity, making it a versatile compound in synthetic chemistry and material science.
Propiedades
Fórmula molecular |
C12H14F8O2 |
|---|---|
Peso molecular |
342.22 g/mol |
Nombre IUPAC |
2-butyl-5,6,6,7,7,8,8,8-octafluorooct-4-enoic acid |
InChI |
InChI=1S/C12H14F8O2/c1-2-3-4-7(9(21)22)5-6-8(13)10(14,15)11(16,17)12(18,19)20/h6-7H,2-5H2,1H3,(H,21,22) |
Clave InChI |
GTNZGZBDWNABEG-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CC=C(C(C(C(F)(F)F)(F)F)(F)F)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






-lambda~5~-phosphanethione](/img/structure/B14373572.png)

![4-{4-[(2,2,2-Trifluoroethoxy)carbonyl]benzene-1-sulfonyl}benzoate](/img/structure/B14373587.png)




![1-{2-[4-(Dodecylsulfanyl)phenyl]-2-oxoethyl}-1H-indole-2,3-dione](/img/structure/B14373615.png)
![N-[4,4-Bis(4-fluorophenyl)but-3-en-1-yl]pyridine-3-carboxamide](/img/structure/B14373619.png)

